molecular formula C7H9NO5 B14017383 (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B14017383
M. Wt: 187.15 g/mol
InChI Key: FTTNVNAMVLAGTB-UCORVYFPSA-N
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Description

(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered lactam, and contains both ester and carboxylic acid functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid.

    Oxidation: The pyrrolidine ring is oxidized to introduce the ketone functionality at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is also common to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, typically under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate enzyme activity or receptor binding. The pathways involved often include ester hydrolysis, amide formation, and subsequent biological interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S,3S)-3-(Methoxycarbonyl)-5-hydroxypyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of a ketone.

Uniqueness

(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

(2S,3S)-3-methoxycarbonyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H9NO5/c1-13-7(12)3-2-4(9)8-5(3)6(10)11/h3,5H,2H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m0/s1

InChI Key

FTTNVNAMVLAGTB-UCORVYFPSA-N

Isomeric SMILES

COC(=O)[C@H]1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

COC(=O)C1CC(=O)NC1C(=O)O

Origin of Product

United States

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